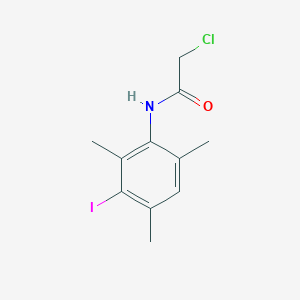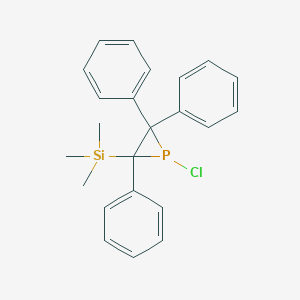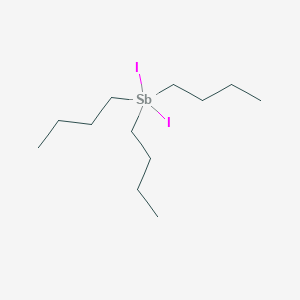![molecular formula C22H22O8 B14303407 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate CAS No. 113122-24-0](/img/structure/B14303407.png)
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is an organic compound with a complex structure that includes a benzene ring substituted with three acetoxy groups and a propanoyl group attached to a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate typically involves multiple steps, including Friedel-Crafts acylation, esterification, and nucleophilic substitution reactions. The process begins with the acylation of benzene-1,3,5-triol using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the esterification of the resulting intermediate with acetic anhydride to introduce the acetoxy groups. Finally, the methoxyphenylpropanoyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the methoxyphenylpropanoyl moiety can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-triyl triacetate: Similar structure but lacks the methoxyphenylpropanoyl group.
1,3,5-Triacetoxybenzene: Another similar compound with three acetoxy groups on a benzene ring.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Contains multiple methoxy groups and an allyl group .
Uniqueness
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is unique due to the presence of both acetoxy and methoxyphenylpropanoyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113122-24-0 |
|---|---|
Molekularformel |
C22H22O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[3,5-diacetyloxy-4-[3-(4-methoxyphenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C22H22O8/c1-13(23)28-18-11-20(29-14(2)24)22(21(12-18)30-15(3)25)19(26)10-7-16-5-8-17(27-4)9-6-16/h5-6,8-9,11-12H,7,10H2,1-4H3 |
InChI-Schlüssel |
JSFBYTDHZVSSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)CCC2=CC=C(C=C2)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


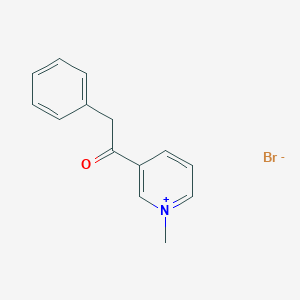
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

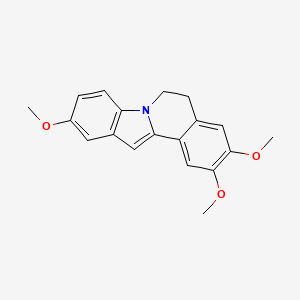
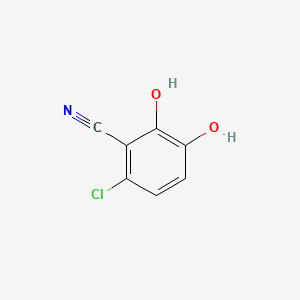
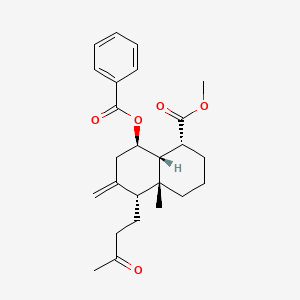
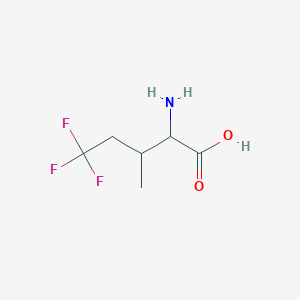

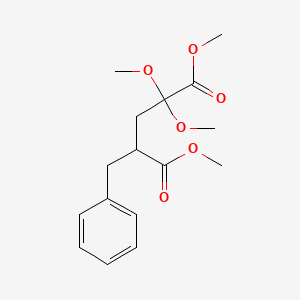
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
